

A Comparative Guide to the Spectroscopic Confirmation of Phenylpropanoic Acid Isomers

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Compound of Interest

Compound Name: (S)-2-(3-Bromophenyl)propanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for constitutional isomers of phenylpropanoic acid, offering insights into their structural elucidation using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While experimental data for **(S)-2-(3-Bromophenyl)propanoic acid** is not readily available in public spectral databases, this guide utilizes readily accessible data for 2-phenylpropanoic acid and 3-phenylpropanoic acid to illustrate the principles of spectroscopic confirmation and isomer differentiation.

Data Presentation

The following tables summarize the ^1H NMR, ^{13}C NMR, and mass spectrometry data for 2-phenylpropanoic acid and 3-phenylpropanoic acid.

Table 1: ^1H NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2-Phenylpropanoic Acid	1.51	Doublet	3H	-CH ₃
	3.72	Quartet	1H	-CH
	7.25-7.38	Multiplet	5H	Aromatic-H
	~12.0	Singlet (broad)	1H	-COOH
3-Phenylpropanoic Acid	2.68	Triplet	2H	-CH ₂ -COOH
	2.97	Triplet	2H	Ar-CH ₂ -
	7.18-7.32	Multiplet	5H	Aromatic-H
	~11.0	Singlet (broad)	1H	-COOH

Table 2: ¹³C NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm	Assignment
2-Phenylpropanoic Acid	18.2	-CH ₃
45.6	-CH	
127.3, 127.8, 128.7	Aromatic CH	
140.2	Aromatic C (quaternary)	
180.8	-COOH	
3-Phenylpropanoic Acid	30.5	Ar-CH ₂ -
35.6	-CH ₂ -COOH	
126.4, 128.4, 128.6	Aromatic CH	
140.5	Aromatic C (quaternary)	
179.1	-COOH	

Table 3: Mass Spectrometry Data (Electron Ionization - EI)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2-Phenylpropanoic Acid	150	105, 91, 77
3-Phenylpropanoic Acid	150	131, 104, 91, 77

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

- Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette.
- For quantitative measurements, an internal standard with a known concentration can be added.

2. ^1H NMR Spectroscopy:

- Instrument: 400 MHz (or higher) NMR spectrometer.
- Solvent: CDCl_3 .
- Temperature: 298 K.
- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-5 seconds.
- Spectral Width: 0-15 ppm.
- Referencing: The residual solvent peak (e.g., CHCl_3 at 7.26 ppm) is used as a reference.

3. ^{13}C NMR Spectroscopy:

- Instrument: 100 MHz (or higher, corresponding to the ^1H frequency) NMR spectrometer.
- Solvent: CDCl_3 .
- Temperature: 298 K.
- Pulse Program: Proton-decoupled single-pulse sequence.
- Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
- Relaxation Delay: 2 seconds.
- Spectral Width: 0-200 ppm.

- Referencing: The solvent peak (e.g., CDCl_3 at 77.16 ppm) is used as a reference.

Mass Spectrometry (MS)

1. Sample Preparation:

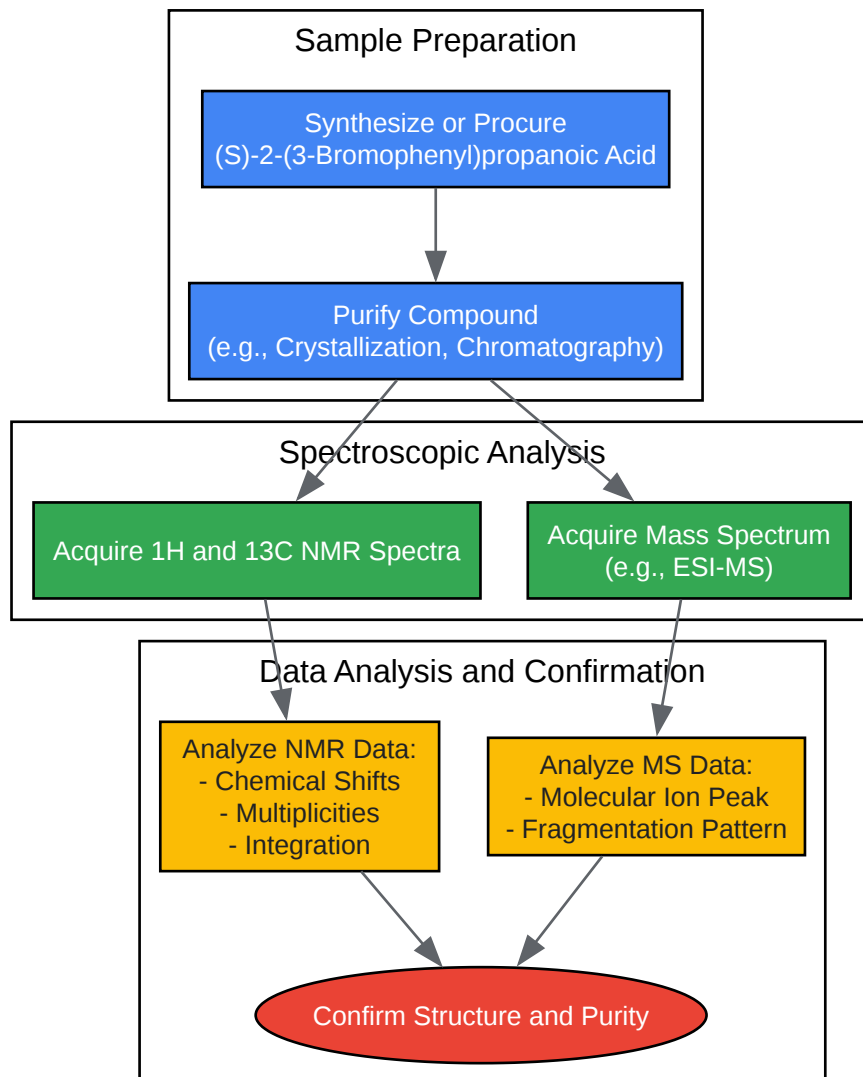
- For Electrospray Ionization (ESI), dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL. Further dilute this stock solution to the low $\mu\text{g/mL}$ or high ng/mL range.
- For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or after separation by gas chromatography.

2. Electrospray Ionization (ESI) Mass Spectrometry:

- Ionization Mode: ESI can be run in either positive or negative ion mode. For carboxylic acids, negative ion mode ($[\text{M}-\text{H}]^-$) is often preferred.
- Infusion: The sample solution is introduced into the ion source at a constant flow rate.
- Typical ESI Source Parameters:
 - Capillary Voltage: 2-4 kV.
 - Nebulizing Gas Pressure: 10-30 psi.
 - Drying Gas Flow: 5-10 L/min.
 - Drying Gas Temperature: 200-350 °C.
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- Data Acquisition: Data is acquired over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the analyte.

Mandatory Visualization

Workflow for Spectroscopic Confirmation of (S)-2-(3-Bromophenyl)propanoic Acid



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Caption: Workflow for the spectroscopic confirmation of a synthesized compound.

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